2-(2-Bromo-6-chlorophenyl)acetic acid
Overview
Description
“2-(2-Bromo-6-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 37777-77-8 . It has a molecular weight of 249.49 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an acetic acid group .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available from the web search results.
Scientific Research Applications
Facile Synthesis Applications
A study by Zhang et al. (2014) details a facile synthesis process for producing enantiomerically pure diarylethanes. This process, involving 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, is characterized by its cost-effectiveness and scalability, highlighting its potential for large-scale production of enantiomers with high purity and clearly determined configurations (Zhang et al., 2014).
Synthesis of α-Bromophenylacetic Acid Derivatives
Research by Ogura, Furukawa, and Tsuchihashi (1975) demonstrated a method for synthesizing α-bromophenylacetic acid derivatives. They successfully reacted certain ethylene compounds with bromine in various solvents, which included producing α-bromophenylacetic acid from 1-methylsulfmyl and 1-methylsulfinyl compounds (Ogura et al., 1975).
Synthesis of Carbon-14 Labeled Compounds
Dischino, Banville, and Rémillard (2003) conducted a study focusing on the synthesis of carbon-14 labeled compounds. They used 2-bromo[1-14C]acetic acid in a six-step radioactive synthesis, achieving a radiochemical yield of 2.2% and high radiochemical purity. This research is significant for applications involving radioactive labeling in scientific research (Dischino et al., 2003).
Synthesis and Characterization of Novel Compounds
Aydin et al. (2010) synthesized and characterized a novel compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid. They utilized various spectroscopic techniques and performed a quantum-chemical calculation, which is crucial for understanding the molecular structure and properties of such compounds (Aydin et al., 2010).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is used as an intermediate in the preparation of biologically active compounds such as the antithrombotic clopidogrel .
Mode of Action
As an intermediate in the synthesis of other compounds, its role may be more structural than functional, contributing to the overall molecular structure of the final compound .
Biochemical Pathways
As it is used in the synthesis of clopidogrel, it may indirectly influence the biochemical pathways that clopidogrel affects .
Result of Action
As an intermediate in the synthesis of other compounds, its effects are likely seen in the properties of the final compound .
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-6-chlorophenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs), such as cytochrome P450 enzymes . These interactions can influence the metabolic pathways and the overall pharmacokinetics of the compound. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory mediators. Additionally, it can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in the inhibition or activation of enzyme activity, leading to changes in cellular functions. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For example, cytochrome P450 enzymes play a significant role in the oxidative metabolism of the compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within specific tissues or cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also determine the compound’s interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPDPINDCZGYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337850 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-77-8 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.